3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester
Overview
Description
3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester is a versatile chemical compound utilized in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester typically involves the reaction of 6-bromopyridine-2-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester is utilized in diverse scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: A related compound used in similar applications.
3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: Another derivative with comparable properties.
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes.
Biological Activity
3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester (CAS Number: 1823443-42-0) is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a bromine atom at the sixth position of the pyridine ring, an allyloxy group at the third position, and a methyl ester at the carboxylic acid functional group located at the second position. Its molecular formula is .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 6-bromopyridine-2-carboxylic acid and allyl alcohol.
- Catalysts : Potassium carbonate as a base and dimethylformamide (DMF) as a solvent.
- Reaction Conditions : The mixture is heated to facilitate esterification, resulting in the desired compound .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116) . This suggests that the compound may exert selective cytotoxic effects on cancerous cells while sparing non-cancerous cells.
The mechanism of action involves interactions with specific molecular targets, leading to the formation of active intermediates that exert biological effects. The compound's unique structure allows it to participate in various biochemical pathways, potentially influencing cellular signaling related to cancer proliferation .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with specific biological targets. These studies are crucial for understanding its pharmacological potential and optimizing therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand its biological profile, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-bromopyridine-2-carboxylate | Bromine at position three | Lacks allyloxy group; simpler structure |
6-Bromopyridine-2-carboxylic acid | Contains a carboxylic acid but no ester | No methyl ester; different functional properties |
3-Hydroxy-6-bromopyridine-2-carboxylic acid | Hydroxyl group instead of allyloxy | Different reactivity patterns due to hydroxyl group |
The unique combination of an allyloxy group and a brominated pyridine makes this compound distinct among its peers, potentially offering unique biological activities not available to other similar compounds .
Applications in Research and Industry
This compound is utilized across various fields:
- Medicinal Chemistry : As a building block for drug development.
- Biological Research : Investigated for its interactions with biomolecules and potential therapeutic properties.
- Industrial Applications : Employed in producing specialty chemicals and materials .
Properties
IUPAC Name |
methyl 6-bromo-3-prop-2-enoxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h3-5H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTJOAAFCYHSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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